Lipophilicity Tuning: Quantified logP Comparison Against Non-Chlorinated and Para-Chloro Analogs
2-Chloro-4-(2-hydroxyphenyl)benzoic acid exhibits a calculated logP of 3.41, representing a significant increase in lipophilicity compared to its non-chlorinated analog, 4-(2-hydroxyphenyl)benzoic acid (logP 2.76), and a decrease compared to the para-chloro analog, 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (logP 3.88-4.32) [1][2][3]. This places the compound in an intermediate lipophilicity range that can be critical for optimizing membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Calculated logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | logP = 3.41 |
| Comparator Or Baseline | 4-(2-hydroxyphenyl)benzoic acid (non-chlorinated): logP = 2.76; 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (para-chloro): logP = 3.88-4.32 |
| Quantified Difference | ΔlogP = +0.65 (more lipophilic than non-chlorinated); ΔlogP = -0.47 to -0.91 (less lipophilic than para-chloro) |
| Conditions | Calculated values from multiple sources; in silico predictions |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME properties; a logP difference of >0.5 can significantly impact membrane permeability, solubility, and non-specific binding, making this compound a distinct choice for tuning physicochemical properties in lead optimization.
- [1] Chemsrc. 3-Chloro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. CAS 1261938-18-4. LogP: 3.41080. View Source
- [2] Chemsrc. 2'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid. CAS 223127-00-2. LogP: 2.75740. View Source
- [3] Chem-space. 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid. LogP: 3.88. View Source
